endothelin-1, Aba(1,15)-
Description
Overview of the Endothelin System and Native Endothelin-1 (B181129) Structure
The endothelin (ET) system comprises a family of peptides, their receptors, and the enzymes involved in their synthesis. nih.gov ET-1 is the most prominent and potent vasoconstrictor within this system, playing a crucial role in maintaining vascular tone. nih.govnih.gov
Three distinct but structurally similar endothelin isopeptides have been identified in humans: endothelin-1 (ET-1), endothelin-2 (ET-2), and endothelin-3 (ET-3). nih.govpnas.org These 21-amino acid peptides are encoded by separate genes and exhibit a high degree of sequence homology, particularly in the C-terminal region which is crucial for receptor binding. pnas.orgbiorxiv.org The primary structures of these isoforms are detailed below.
| Isoform | Amino Acid Sequence |
| Endothelin-1 (ET-1) | Cys-Ser-Cys-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp |
| Endothelin-2 (ET-2) | Cys-Ser-Cys-Ser-Ser-Trp-Leu-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp |
| Endothelin-3 (ET-3) | Cys-Thr-Cys-Phe-Thr-Tyr-Lys-Asp-Lys-Glu-Cys-Val-Tyr-Tyr-Cys-His-Leu-Asp-Ile-Ile-Trp |
Data sourced from multiple scientific publications. pnas.orgresearchgate.netresearchgate.net
The unique three-dimensional structure of native endothelin-1 is critical for its biological activity. It is characterized by two intramolecular disulfide bonds that create a distinct bicyclic structure. researchgate.netnih.gov These bonds form between the cysteine residues at positions 1 and 15 (Cys1-Cys15) and at positions 3 and 11 (Cys3-Cys11). nih.govuniprot.org This specific connectivity is essential for maintaining the peptide's active conformation, which includes an irregular alpha-helix. acs.orgmonash.edu The proper folding and formation of these disulfide bridges are crucial for the specific cleavage of its precursor, big endothelin-1, by the endothelin-converting enzyme (ECE) to produce the active ET-1 peptide. nih.gov The tertiary structure brings the N-terminal and C-terminal regions into proximity, which is important for receptor interaction.
Endothelins exert their effects by binding to two main G protein-coupled receptor subtypes: the endothelin A receptor (ETA) and the endothelin B receptor (ETB). nih.govoup.com These receptors are distributed differently throughout the body and mediate distinct, and sometimes opposing, physiological responses. cam.ac.ukoup.com
ETA Receptors: Primarily located on vascular smooth muscle cells, the activation of ETA receptors by ET-1 leads to potent and sustained vasoconstriction. nih.govresearchgate.net This receptor subtype shows a higher affinity for ET-1 and ET-2 compared to ET-3. cam.ac.uknih.gov ETA receptor signaling is also implicated in cell proliferation. oup.com
ETB Receptors: These receptors are predominantly found on endothelial cells. scielo.br Their activation by endothelins can lead to vasodilation through the release of nitric oxide and prostacyclin. researchgate.net However, ETB receptors are also present on smooth muscle cells in some vascular beds, where their activation can contribute to vasoconstriction. researchgate.netscielo.br Unlike ETA receptors, ETB receptors bind all three endothelin isoforms with similar high affinity. nih.gov They also play a role in clearing circulating ET-1 from the bloodstream. cam.ac.uk
The differential expression and signaling of these receptor subtypes allow for the complex and tissue-specific regulation of physiological processes by endothelins. nih.govresearchgate.net
Rationale for Synthetic Endothelin-1 Analogue Development in Mechanistic Studies
The intricate nature of the endothelin system necessitates the use of specialized molecular tools to unravel its complexities. Synthetic endothelin-1 analogues, such as endothelin-1, Aba(1,15)-, have been instrumental in this endeavor.
Understanding which parts of the endothelin-1 molecule are responsible for its potent biological effects is a fundamental goal of endothelin research. Structure-activity relationship (SAR) studies, which involve systematically modifying the amino acid sequence of ET-1 and observing the resulting changes in activity, have provided invaluable insights. nih.govjst.go.jp
The distinct physiological roles of the ETA and ETB receptors have driven the development of ligands that can selectively bind to one receptor subtype over the other. researchgate.netnih.gov These selective agonists and antagonists are powerful pharmacological tools for investigating the specific functions of each receptor in different tissues and disease states.
The creation of subtype-selective ligands has been a significant focus of medicinal chemistry efforts. acs.orgnih.gov For example, truncated and chemically modified analogues of ET-1 have been synthesized to identify fragments that exhibit selective agonistic activity towards the ETA receptor. nih.gov Conversely, linear analogues like [Ala1,3,11,15]-Endothelin 1 have been shown to be selective agonists for ETB receptors. sigmaaldrich.com The development of ETB-selective agonists like IRL1620 has been crucial for studying the therapeutic potential of targeting this receptor. biorxiv.org These selective tools allow researchers to probe the distinct signaling pathways and physiological consequences of activating either the ETA or ETB receptor, providing a clearer understanding of the endothelin system's role in health and disease. biorxiv.orgnih.gov
Gaining Insights into Ligand-Receptor Recognition and Signal Transduction Mechanisms
Endothelin-1 analogues are indispensable tools for dissecting the molecular intricacies of ligand-receptor binding and the subsequent activation of intracellular signaling cascades. researchgate.net By systematically modifying the structure of the native ET-1 peptide, researchers can identify the specific amino acid residues and structural motifs that are crucial for binding affinity, receptor subtype selectivity, and functional activation. ahajournals.orgresearchgate.net
The development of simplified or specifically altered analogues, such as monocyclic peptides, provides a more accessible route to studying these interactions. researchgate.net These tools have been instrumental in characterizing the distinct binding pockets of the ETA and ETB receptors and understanding how ligand binding translates into a specific cellular response. researchgate.netresearchgate.net For instance, studies using various analogues have helped to map the key interaction sites on the ET-1 molecule, revealing that residues in the C-terminal region are vital for binding, while other regions, like the N-terminus, may govern receptor selectivity. nih.govnih.gov Furthermore, engineered analogues and receptor chimeras allow for detailed investigation into the mechanics of receptor activation, G-protein coupling, and downstream events like receptor internalization, clarifying whether signaling is a prerequisite for such processes. oup.comoup.com
Specificity of Endothelin-1, Aba(1,15)- within the Analogue Landscape
Among the many synthetic variations of endothelin, Endothelin-1, Aba(1,15)- stands out due to a specific and strategic modification that makes it a valuable asset for research.
Characterization as a Monocyclic Analogue with Aminobutyric Acid at Positions 1 and 15
Endothelin-1, Aba(1,15)-, also cited in literature as [1,15 Aba]-ET-1, is a synthetic analogue of human Endothelin-1. nih.gov Its defining feature is the replacement of the two cysteine residues at positions 1 and 15 with α-aminobutyric acid (Aba). nih.govacs.org In the native ET-1 peptide, these cysteines form an intramolecular disulfide bond (Cys1-Cys15). nih.gov The substitution with Aba, an amino acid often used as an isosteric replacement for cysteine, eliminates this covalent linkage, thereby converting the native bicyclic structure into a monocyclic peptide. nih.govacs.org This targeted modification simplifies the peptide's structure for analytical purposes while retaining the primary amino acid sequence elsewhere.
Significance of Disulfide Bond Replacement for Conformational and Functional Studies
Structural studies using 1H NMR spectroscopy have revealed the precise conformational consequences of this modification. nih.gov While the core structural segments of the peptide—specifically the α-helix (residues 9-16) and a type I β-turn (residues 5-8)—remain largely unchanged compared to native ET-1, the N-terminal region (residues 1-4) exhibits significantly increased structural disorder and conformational averaging. nih.gov This indicates that the Cys1-Cys15 disulfide bond plays a critical role in constraining the N-terminus of the peptide.
Functionally, this increased flexibility at the N-terminus has important implications for receptor interaction and selectivity. nih.gov Research suggests that the conformation of the N-terminus is a key factor in differentiating between binding to ETA and ETB receptors. nih.gov By creating an analogue with a more flexible N-terminus, Endothelin-1, Aba(1,15)- serves as a powerful probe to explore how this region influences receptor binding affinity and specificity, thereby helping to elucidate the structural basis for the diverse pharmacological profiles within the endothelin family. nih.gov The presence of the disulfide bonds is known to be required for high-affinity binding and activity at the ETA receptor, making analogues that modify these bonds useful for studying receptor-specific activation mechanisms. ahajournals.org
Properties
CAS No. |
153094-75-8 |
|---|---|
Molecular Formula |
C8H7NO |
Synonyms |
endothelin-1, Aba(1,15)- |
Origin of Product |
United States |
Chemical Synthesis and Advanced Physicochemical Characterization of Endothelin 1, Aba 1,15
Synthetic Methodologies for Peptide Analogue Preparation
The preparation of peptide analogues like Endothelin-1 (B181129), Aba(1,15)- relies on precise and controlled chemical methods to build the peptide chain and introduce specific modifications.
Solid-Phase Peptide Synthesis Protocols and Strategies
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing synthetic peptides such as Endothelin-1 analogues. researchgate.net This method involves assembling a peptide chain sequentially while one end is attached to an insoluble polymer support. researchgate.net Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries are employed in the synthesis of ET-1 analogues. nih.govacs.org
In a typical Fmoc-based protocol, the C-terminal amino acid is anchored to a resin support. acs.org The synthesis cycle consists of:
Deprotection: Removal of the temporary Fmoc protecting group from the N-terminal amino acid using a weak base, commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). acs.org
Coupling: Activation and coupling of the next Fmoc-protected amino acid. Common coupling reagents include combinations like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base such as DIEA (N,N-Diisopropylethylamine). acs.org
Washing: Thorough washing of the resin with solvents like DMF to remove excess reagents and by-products before the next cycle begins. acs.org
This cyclical process is repeated until the entire 21-amino acid sequence is assembled. For the synthesis of Endothelin-1, Aba(1,15)-, Fmoc-Aba-OH is incorporated at positions 1 and 15 instead of Fmoc-Cys(Trt)-OH.
| SPPS Protocol Parameter | Typical Implementation for ET-1 Analogue Synthesis |
| Chemistry | Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) nih.govacs.org |
| Solid Support | Polystyrene-based resins (e.g., Merrifield) or more flexible resins acs.org |
| Coupling Reagents | HBTU/HOBt with DIEA in DMF acs.org |
| Deprotection Agent | 20% Piperidine in DMF (for Fmoc chemistry) acs.org |
| Cleavage Cocktail | Strong acid, e.g., hydrofluoric acid (HF) or trifluoroacetic acid (TFA) with scavengers nih.gov |
Post-Synthetic Modifications and Cyclization Approaches Utilizing Aba Residues
The defining characteristic of Endothelin-1, Aba(1,15)- is the removal of the native Cys1-Cys15 disulfide bridge. The substitution with Aba, which is an isosteric mimic of cysteine but lacks the reactive thiol group, prevents the formation of this bond. acs.orgnih.gov Therefore, the primary "modification" is the strategic incorporation of Aba residues during SPPS to yield a monocyclic product directly after cleavage and deprotection.
Native Endothelin-1 is a bicyclic peptide containing two disulfide bridges (Cys1-Cys15 and Cys3-Cys11). In the Aba(1,15)- analogue, the synthesis is designed to form only the Cys3-Cys11 disulfide bond. After the full-length linear peptide is cleaved from the resin, a cyclization step is performed under oxidative conditions (e.g., air oxidation, potassium ferricyanide) to form the single disulfide bridge between Cys3 and Cys11. The Aba residues at positions 1 and 15 remain chemically inert during this process.
Analytical Techniques for Purity Assessment and Identity Confirmation (e.g., HPLC, Mass Spectrometry)
Following synthesis and cleavage from the resin, the crude peptide product is a heterogeneous mixture. Rigorous purification and characterization are essential to ensure the final product is of high purity and has the correct chemical identity.
High-Performance Liquid Chromatography (HPLC): This is the primary technique for both purification and purity assessment.
Preparative HPLC: Crude peptide mixtures are purified using reverse-phase HPLC (RP-HPLC) on a C18 column. The peptide is eluted using a gradient of aqueous solvent (often containing 0.1% TFA) and an organic solvent like acetonitrile (B52724). researchgate.netnih.gov Fractions are collected and analyzed for purity.
Analytical HPLC: The purity of the final product is confirmed using analytical RP-HPLC. A sharp, single peak indicates a high degree of purity, which is typically expected to be >95% for research applications. tocris.com
Mass Spectrometry (MS): This technique is indispensable for confirming the molecular weight of the synthesized peptide, thereby verifying its identity.
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): Often used to confirm the molecular weight of the purified peptide fractions. nih.gov
LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique couples the separation power of HPLC with the detection capabilities of mass spectrometry, providing both purity and mass information simultaneously. nih.gov For Endothelin-1, Aba(1,15)-, the expected molecular mass would be calculated based on its amino acid sequence, and the experimental result from MS should match this value closely.
| Technique | Purpose in Characterization | Typical Observation for Endothelin-1, Aba(1,15)- |
| Analytical RP-HPLC | Purity Assessment | A single, sharp peak with >95% purity tocris.com |
| Mass Spectrometry | Identity Confirmation | Experimental molecular weight matches the calculated theoretical mass nih.govnih.gov |
Structural Elucidation of Endothelin-1, Aba(1,15)-
Determining the three-dimensional structure of the Aba(1,15)- analogue is crucial for understanding how the removal of a key disulfide bridge impacts its conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination
The solution structure of Endothelin-1, Aba(1,15)- has been determined using high-resolution proton (¹H) Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov This powerful technique allows for the detailed characterization of peptide conformation in a solution environment, which can mimic physiological conditions.
The structure was determined in an aqueous acetonitrile solution. acs.orgnih.gov The process involves several steps:
Data Acquisition: A suite of two-dimensional (2D) NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), TOCSY (Total Correlation Spectroscopy), and COSY (Correlation Spectroscopy), are performed to assign all the proton resonances to specific amino acid residues in the peptide sequence.
Constraint Generation:
NOEs: The NOESY experiment identifies protons that are close in space (< 5 Å), providing distance constraints. nih.gov
Coupling Constants: ³JHN-Hα scalar coupling constants are measured to provide constraints on the dihedral angles of the peptide backbone. nih.gov
Amide Proton Exchange Rates: The rates at which amide protons exchange with the solvent are measured to identify hydrogen bonds, which are indicative of stable secondary structures. nih.gov
Structure Calculation: The collected distance and dihedral angle constraints are used as input for computational algorithms, such as simulated annealing and distance geometry calculations, to generate a family of 3D structures consistent with the experimental data. acs.orgnih.gov
Analysis of Primary and Secondary Structure Elements Affected by Aba(1,15) Modification
The primary structure of Endothelin-1, Aba(1,15)- differs from native ET-1 by the replacement of Cys with Aba at positions 1 and 15. NMR structural analysis reveals the significant consequences of this modification on the peptide's secondary and tertiary structure. acs.orgnih.gov
The solution structure of Endothelin-1, Aba(1,15)- is well-defined and can be described by three distinct segments:
A type I β-turn: Spanning residues 5-8. nih.gov
An α-helical region: Covering residues 9-16. nih.gov
A structured C-terminus: Involving residues 17-21. nih.gov
When compared to the structure of native, bicyclic ET-1, the removal of the Cys1-Cys15 disulfide bridge does not cause a major disruption of the core helical and turn regions of the peptide. acs.orgnih.gov However, the most significant effect is observed at the N-terminus. The residues 1-4 in the N-terminal region exhibit considerable conformational averaging and lack a preferred, stable structure. nih.gov This increased structural disorder at the N-terminus is a direct result of removing the conformational constraint imposed by the disulfide bond. acs.org
| Structural Element | Endothelin-1, Aba(1,15)- | Comparison to Native ET-1 |
| N-Terminus (Residues 1-4) | Structurally disordered; conformational averaging nih.gov | Significantly more flexible; native ET-1 is constrained by the Cys1-Cys15 bond |
| β-Turn (Residues 5-8) | Defined Type I β-turn nih.gov | Largely unchanged acs.org |
| α-Helix (Residues 9-16) | Stable helical segment nih.gov | Largely unchanged acs.org |
| C-Terminus (Residues 17-21) | Structured nih.gov | Similar conformation |
| Overall Fold | Monocyclic, with a well-defined global fold in the C-terminal two-thirds of the molecule acs.org | Bicyclic, with a more rigid overall structure |
Stereochemical Configuration and Conformational Dynamics Studies
The three-dimensional structure of the monocyclic endothelin-1 analogue, [Aba¹,¹⁵]-ET-1, has been elucidated in an aqueous acetonitrile solution using advanced nuclear magnetic resonance (NMR) spectroscopy. nih.gov In this analogue, the disulfide bridge between cysteine residues at positions 1 and 15 is replaced by α-aminobutyric acid (Aba), effectively creating a monocyclic structure. The determination of its stereochemical configuration and dynamic properties relied on 1H NMR spectroscopy, with structural calculations based on nuclear Overhauser effect (NOE) constraints, 3JHN-Hα scalar coupling constants, and the exchange rates of amide protons. nih.gov
Analysis of the spectroscopic data reveals that the structure of [Aba¹,¹⁵]-ET-1 is well-defined and can be characterized by three distinct segments. A type I β-turn is formed by residues 5-8, followed by a helical conformation spanning residues 9-16. The C-terminus, encompassing residues 17-21, also maintains a structured conformation. nih.gov
However, the peptide exhibits significant conformational flexibility. The data indicate that conformational averaging occurs throughout the molecule, with the most pronounced disorder observed in the N-terminal region (residues 1-4), which does not adopt a single preferred conformation. nih.gov When compared to the native endothelin-1 (ET-1), the removal of the Cys¹-Cys¹⁵ disulfide bridge in the [Aba¹,¹⁵]-ET-1 analogue does not induce major structural alterations in the core helical and β-turn regions. The primary structural consequence is the significant increase in structural disorder at the N-terminus. nih.gov This region is hypothesized to be a critical structural element for differentiating binding activity at the ETA and ETB receptor subtypes. nih.gov
| Structural Segment | Residue Range | Description | Conformational Dynamics |
|---|---|---|---|
| N-Terminus | 1-4 | No preferred conformation | High degree of structural disorder and conformational averaging. nih.gov |
| β-Turn | 5-8 | Type I β-turn | Well-defined structure, largely unchanged from native ET-1. nih.gov |
| Helix | 9-16 | α-helical conformation | Well-defined structure, largely unchanged from native ET-1. nih.gov |
| C-Terminus | 17-21 | Structured conformation | Maintains a defined structure. nih.gov |
Computational Approaches for Molecular Structure and Dynamics Analysis
Molecular Modeling and Docking Studies of Aba(1,15)-Analogue
Computational methods are integral to understanding the structure-function relationships of endothelin analogues. For [Aba¹,¹⁵]-ET-1, molecular modeling techniques such as simulated annealing calculations were employed, using experimentally derived constraints from NMR studies (NOE constraints, scalar coupling constants, and amide-proton-exchange rates) to generate a family of structures consistent with the data. nih.gov This approach provides a detailed model of the peptide's three-dimensional conformation in solution.
While specific molecular docking studies for the [Aba¹,¹⁵]-ET-1 analogue are not extensively detailed in the provided literature, the general methodology is widely applied to the endothelin system to probe interactions with ETA and ETB receptors. researchgate.netguidetopharmacology.org Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. kemdikbud.go.id The process involves preparing the 3D structures of both the ligand (the ET-1 analogue) and the receptor, followed by a search algorithm that explores various binding poses. These poses are then scored based on binding affinity, with lower binding energy values typically indicating a more favorable interaction. nih.govekb.eg Such studies on other ET-1 ligands have been used to identify key interacting residues within the receptor's binding pocket, often involving hydrogen bonds and hydrophobic interactions, which are crucial for designing novel agonists or antagonists. researchgate.net
| Step | Description | Purpose |
|---|---|---|
| 1. Structure Preparation | Retrieval and preparation of 3D structures of the ligand (e.g., ET-1 analogue) and the receptor (e.g., ETA/ETB). kemdikbud.go.id | Ensure correct protonation states, remove water molecules, and add charges. |
| 2. Binding Site Definition | Identification of the active site or binding pocket on the receptor. researchgate.net | Define the search space for the docking algorithm. |
| 3. Ligand Docking | Use of a docking program (e.g., AutoDock, MOE) to systematically place the ligand into the binding site in various orientations and conformations. nih.govekb.eg | Generate a diverse set of possible binding poses. |
| 4. Scoring and Analysis | Evaluation of the generated poses using a scoring function to estimate binding affinity (e.g., kcal/mol). ekb.eg | Rank the poses to identify the most likely binding mode and analyze key interactions (hydrogen bonds, salt bridges, etc.). researchgate.net |
Molecular Dynamics Simulations to Predict Conformational Ensembles and Flexibility
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and predict their conformational flexibility. siat.ac.cn Although specific MD simulations for the [Aba¹,¹⁵]-ET-1 analogue are not prominently featured in the available research, simulations performed on native ET-1 and other analogues provide significant insights into the peptide's dynamic nature. siat.ac.cnsci-hub.st
| Peptide | Simulation Focus | Key Findings | Reference |
|---|---|---|---|
| Native Endothelin-1 (ET-1) | Conformational changes in uniform flow | The C-terminus approaches the N-terminus, leading to a more compact structure. This flexibility is thought to be important for receptor binding. | siat.ac.cn |
| [des(17-21), Lys⁻², Arg⁻¹]-ET-1 (KR-CSH-ET) | Stability of an engineered Arg⁻¹-Asp⁸ salt bridge | Simulations showed that the postulated salt bridge displayed less stability than inferred from experimental data, highlighting the dynamic nature of such interactions. | sci-hub.st |
| ET-1[Aib¹,³,¹¹,¹⁵, Nle⁷] (Linear Analogue) | Determination of 3D solution structure | MD calculations, combined with distance geometry, showed a consistent alpha-helical conformation between residues 4-16, confirming that disulfide links are not essential for forming a helical structure. | nih.gov |
Receptor Binding and Selectivity Profiling of Endothelin 1, Aba 1,15
Quantitative Receptor Binding Assays
Quantitative receptor binding assays are fundamental to characterizing the interaction between a ligand and its receptor. These assays measure the affinity of a ligand for a receptor, providing crucial information about its potential biological function.
Radioligand displacement assays are a standard method used to determine the binding affinity of an unlabeled ligand by measuring its ability to compete with a radiolabeled ligand for receptor binding sites. In the context of endothelin receptors, these assays are typically performed using isolated cell membranes or whole cells that naturally or recombinantly express endothelin (ET) receptor subtypes, ETₐ and ETₑ. ahajournals.orgnih.gov
The procedure involves incubating the receptor preparation with a constant concentration of a radiolabeled endothelin ligand, such as [¹²⁵I]ET-1. ahajournals.orgnih.gov Increasing concentrations of the unlabeled test compound, in this case, a linear analogue like [Ala¹,³,¹¹,¹⁵]ET-1, are then added. ahajournals.org The unlabeled analogue competes with the radioligand for binding to the ETₐ and ETₑ receptors. After reaching equilibrium, the bound and free radioligand are separated, and the radioactivity of the bound fraction is measured. The concentration of the unlabeled analogue that inhibits 50% of the specific binding of the radiolabeled ligand is determined as the IC₅₀ value. rndsystems.com These experiments have been performed on various cell lines and tissues, including A-10 vascular smooth muscle cells (predominantly ETₐ), Girardi heart cells (ETₑ), and tissues like rat cerebellum, to characterize receptor subtypes. ahajournals.orgnih.gov
Binding affinity is quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the affinity of the unlabeled ligand for the receptor, calculated from the IC₅₀ value and the affinity of the radioligand.
Structure-activity studies reveal that the removal of the disulfide bridges in endothelin-1 (B181129) has a dramatic effect on receptor selectivity. Analogues like [Ala¹,³,¹¹,¹⁵]ET-1, which lack these covalent bonds, show a profound loss of affinity for the ETₐ receptor while retaining high affinity for the ETₑ receptor. nih.govnih.gov This makes them highly selective ETₑ receptor agonists. guidetopharmacology.org For instance, [Ala¹,³,¹¹,¹⁵]ET-1 was found to have IC₅₀ values of 2200 nM for ETₐ receptors and 0.33 nM for ETₑ receptors, demonstrating a selectivity for the ETₑ subtype that is over 6000-fold higher. rndsystems.com This high selectivity has established such linear analogues as valuable tools for distinguishing between endothelin receptor subtypes in pharmacological studies. nih.govguidetopharmacology.org
Table 1: Binding Affinities of Endothelin-1 Analogues This table is interactive. You can sort and filter the data.
| Compound | Receptor Subtype | IC₅₀ (nM) | Kᵢ (nM) | Source(s) |
|---|---|---|---|---|
| Endothelin-1 (Native) | ETₐ | - | 0.13 | ahajournals.org |
| [Ala¹,³,¹¹,¹⁵]ET-1 | ETₐ | 2200 | >1000 | ahajournals.orgrndsystems.com |
| [Ala¹,³,¹¹,¹⁵]ET-1 | ETₑ | 0.33 | ~0.33 | rndsystems.com |
When compared to native endothelin-1, which binds to both ETₐ and ETₑ receptors with high, sub-nanomolar affinity, the binding profile of linear analogues is markedly different. nih.govresearchgate.net Native ET-1 typically shows a slight preference for the ETₐ receptor. ahajournals.org The disruption of the disulfide bridges, as in [Ala¹,³,¹¹,¹⁵]ET-1, results in a dramatic shift in selectivity. This analogue binds to ETₑ receptors with an affinity comparable to native ET-1 but displays a significantly reduced affinity for ETₐ receptors, by a factor of over 1,700-fold in some studies. nih.gov
Molecular Basis of Ligand-Receptor Interactions
The molecular interactions between endothelin peptides and their receptors are complex, involving multiple contact points. Mutagenesis and structural studies have provided key insights into these interactions.
While specific mutagenesis studies using the Aba(1,15) analogue are not available, research on native ET-1 and other ligands has identified critical residues within the endothelin receptors. The C-terminal tail of endothelin (residues 16-21) is crucial for binding and activation, inserting deep into a pocket formed by the transmembrane (TM) helices. nih.gov
Key residues in the ETₐ receptor that interact with the C-terminus of ET-1 include Gln165 (TM3), Lys166 (TM3), Val169 (TM3), Trp319 (TM6), Leu322 (TM6), His323 (TM6), Arg326 (TM6), and Ile355 (TM7). nih.govnih.gov The terminal Trp21 of the peptide is particularly important, penetrating the bottom of this orthosteric pocket. nih.gov
The N-terminal region of ET-1, which is conformationally restrained by the disulfide bridges, also makes important contacts. The requirement of the disulfide bonds for ETₐ receptor binding suggests that the specific three-dimensional fold they create is necessary to correctly position the N-terminal and loop regions for interaction with the receptor's extracellular domains and the upper parts of the TM helices. ahajournals.org For analogues lacking the Cys1-Cys15 bridge, the increased flexibility of the N-terminus likely prevents these optimal interactions with the ETₐ receptor, leading to the observed drastic reduction in binding affinity. The ETₑ receptor, being more accommodating to linear peptides, appears to rely more heavily on interactions with the C-terminal portion of the ligand, which remains intact in these analogues. nih.gov
Cryo-electron microscopy and X-ray crystallography structures of endothelin receptors have revealed a deep, extensive ligand-binding pocket. nih.govresearchgate.net For ET-1, the binding is characterized by the insertion of its C-terminal tail into the receptor core, while the bicyclic N-terminal portion sits (B43327) closer to the extracellular surface. nih.gov This interaction is often described as a "lid," where the extracellular loops of the receptor move to envelop the bound peptide, contributing to the exceptionally slow dissociation rate of native ET-1. researchgate.netresearchgate.net
In analogues like endothelin-1, Aba(1,15)- or [Ala¹,³,¹¹,¹⁵]ET-1, the absence of the rigid bicyclic structure changes this interaction dynamic significantly. The loss of the disulfide bridge-enforced conformation means the peptide can no longer engage the ETₐ binding pocket in the same high-affinity, "tight-fit" manner. This is consistent with mutagenesis studies showing that mutations in the ETₐ receptor can differentially affect the binding of various ligands. For example, mutations at positions Leu322, Arg326, and Ile355 in the ETₐ receptor had significant and varied impacts on the binding of different small-molecule antagonists, underscoring the complexity and specificity of the binding pocket. plos.org The high tolerance of the ETₑ receptor for linear analogues suggests its binding pocket is either more accessible or relies on a different set of interactions that are less dependent on the N-terminal conformation of the ligand. nih.govguidetopharmacology.org
Receptor Selectivity Profile of Endothelin-1, Aba(1,15)-
The selectivity of an endothelin analog for the two primary endothelin receptor subtypes, ETA and ETB, is a critical aspect of its pharmacological profile. These receptors often mediate distinct and sometimes opposing physiological effects.
Detailed quantitative binding data, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, for endothelin-1, Aba(1,15)- at ETA and ETB receptors are not available in the currently accessible scientific literature. Therefore, a definitive, data-driven evaluation of its subtype selectivity cannot be presented at this time.
However, structural studies of [1,15 Aba]-ET-1 using 1H NMR spectroscopy have revealed that the removal of the Cys1-Cys15 disulfide bridge induces increased structural disorder in the N-terminal region (residues 1-4) of the peptide. nih.gov In contrast, the helical and turn regions of the molecule (residues 5-21) remain largely unperturbed compared to the native ET-1 structure. nih.gov
This finding is significant because the N-terminus of endothelin peptides is proposed to be a key structural region for differentiating between binding at ETA and ETB receptors. nih.gov The altered conformation of this region in endothelin-1, Aba(1,15)- would therefore be expected to modulate its binding affinity and selectivity for the two receptor subtypes, though the precise nature and magnitude of this modulation remain to be experimentally determined.
For context, other linear analogs of ET-1 where the disulfide bridges have been removed, such as [Ala1,3,11,15]ET-1, have demonstrated a profound selectivity for the ETB receptor. nih.govrndsystems.com This analog exhibited an IC50 value of 0.33 nM for the ETB receptor, compared to 2200 nM for the ETA receptor, indicating a selectivity of over 6,600-fold for ETB. rndsystems.com While this provides a valuable reference, it is important to note that this data pertains to a different, albeit structurally related, compound.
Interactive Data Table: Receptor Binding Affinity of [Ala1,3,11,15]ET-1 (for comparative context)
| Compound | ETA Receptor IC50 (nM) | ETB Receptor IC50 (nM) | Selectivity (Fold, ETA/ETB) |
| [Ala1,3,11,15]ET-1 | 2200 | 0.33 | ~6667 |
| Data presented is for a related compound and not for Endothelin-1, Aba(1,15)-. This information is provided for comparative purposes only. |
Without specific binding data for endothelin-1, Aba(1,15)-, any discussion of its implications for differential signaling remains speculative. However, based on the structural insights and the behavior of similar linear analogs, some potential implications can be hypothesized.
The ETA and ETB receptors are coupled to various G proteins and can activate multiple intracellular signaling pathways. guidetopharmacology.org Activation of ETA receptors, predominantly found on vascular smooth muscle cells, is classically associated with vasoconstriction and cell proliferation. guidetopharmacology.org In contrast, ETB receptors are located on both endothelial cells, where their activation typically leads to the release of vasodilators like nitric oxide, and on smooth muscle cells, where they can also mediate vasoconstriction. guidetopharmacology.org
Should endothelin-1, Aba(1,15)- demonstrate selectivity for one receptor subtype, its functional effects would be skewed towards the signaling pathways associated with that receptor. For instance, if it were found to be ETB-selective, like the related compound [Ala1,3,11,15]ET-1, it would be expected to preferentially elicit ETB-mediated responses. These could include vasodilation in certain vascular beds or specific patterns of intracellular calcium mobilization characteristic of ETB receptor activation.
The structural disorder in the N-terminus of endothelin-1, Aba(1,15)- could potentially lead to a unique signaling profile. nih.gov The interaction of this domain with the receptor may be altered, possibly leading to biased agonism, where the ligand stabilizes a receptor conformation that preferentially activates a subset of the available signaling pathways. However, this remains a hypothesis that requires experimental validation through functional assays that measure downstream signaling events, such as phospholipase C activation or changes in intracellular calcium levels, in cells expressing either ETA or ETB receptors.
Pharmacological Characterization and Intracellular Mechanisms of Action of Endothelin 1, Aba 1,15
Agonist and Antagonist Activity in In Vitro and Ex Vivo Bioassays
Functional Assays in Isolated Tissue Preparations
There is no available data describing the functional effects of "endothelin-1, Aba(1,15)-" in isolated tissue preparations such as rat thoracic aorta rings, guinea-pig lung parenchyma strips, or perfused rat heart models. The activity of the parent compound, Endothelin-1 (B181129), is well-documented in these systems, where it typically induces potent vasoconstriction and bronchoconstriction. However, the structural alteration in the Aba(1,15) analogue would fundamentally change its interaction with endothelin receptors, making any extrapolation of activity speculative and scientifically unfounded.
Quantification of Efficacy (Emax) and Potency (EC50 Values) in Evoking Functional Responses
Without experimental data from functional assays, the efficacy (Emax) and potency (EC50) values for "endothelin-1, Aba(1,15)-" remain unknown. Determining these parameters would require concentration-response curves generated from in vitro or ex vivo experiments, which have not been published for this specific compound.
Assessment of Antagonistic Properties Against Endothelin-1 or Other Agonists
There is no information to suggest whether "endothelin-1, Aba(1,15)-" possesses antagonistic properties against Endothelin-1 or other agonists at the ETA or ETB receptors. Assessment of such properties would necessitate competitive binding assays or functional antagonism studies, for which no data is available.
Modulation of Intracellular Signaling Pathways
Calcium Ion Mobilization and Intracellular Ca2+ Dynamics
The effect of "endothelin-1, Aba(1,15)-" on intracellular calcium ion mobilization is undetermined. The parent ET-1 is known to be a potent stimulator of intracellular calcium release from the sarcoplasmic reticulum and influx from the extracellular space, a key mechanism in its vasoconstrictor effects. The altered structure of the Aba(1,15) analogue makes its ability to bind to and activate endothelin receptors, and subsequently trigger calcium signaling, entirely speculative.
G-Protein Coupling Preferences (e.g., Gq, Gi, Gs Pathways)
The G-protein coupling preferences of receptors when interacting with "endothelin-1, Aba(1,15)-" are unknown. Endothelin-1 typically signals through Gq/11 proteins to activate phospholipase C, leading to the generation of inositol (B14025) trisphosphate and diacylglycerol, which in turn mediate calcium release and protein kinase C activation. Whether the Aba(1,15) analogue can initiate this or any other G-protein-mediated signaling cascade has not been investigated in any published study.
Activation of Downstream Kinase Cascades (e.g., Mitogen-Activated Protein Kinases (MAPKs), ERK1/2, Rho-kinase)
The binding of endothelin-1 (ET-1) to its receptors initiates a complex network of intracellular signaling pathways, prominently featuring the activation of various kinase cascades. These cascades are crucial in mediating the diverse physiological and pathophysiological effects of ET-1. Among the most significant are the Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), and the Rho-kinase pathway.
Activation of the MAPK family is a central event in ET-1 signaling. This family includes ERK1/2, c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Upon ET-1 receptor activation, a cascade of phosphorylation events is triggered, leading to the activation of these kinases. For instance, in vascular smooth muscle cells, ET-1-induced activation of ERK1/2 is a key mechanism contributing to cell proliferation and hypertrophy. The signaling cascade often involves the activation of protein kinase C (PKC), which in turn can phosphorylate and activate Raf, a MAP kinase kinase kinase (MAPKKK), leading to the sequential activation of MEK (a MAPKK) and finally ERK1/2.
The Rho-kinase pathway is another critical downstream effector of ET-1. The small GTPase RhoA is activated upon ET-1 receptor stimulation, which then activates its downstream effector, Rho-kinase. This pathway is particularly important in mediating ET-1-induced vasoconstriction. Rho-kinase phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain and consequently, enhanced smooth muscle contraction. This mechanism, often referred to as calcium sensitization, allows for sustained contraction even at low intracellular calcium levels.
The interplay between these kinase cascades is complex and cell-type specific. For example, in some cell types, there is evidence of crosstalk between the MAPK and Rho-kinase pathways, where components of one pathway can influence the activity of the other, leading to a finely tuned cellular response to ET-1.
Influence on Adenylate Cyclase/Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway
The influence of endothelin-1 on the adenylate cyclase/cyclic adenosine monophosphate (cAMP) pathway is multifaceted and often depends on the specific endothelin receptor subtype involved and the cellular context. Generally, the primary signaling pathway for ET-1 receptors (ET-A and ET-B) is through Gq/11 proteins, leading to phospholipase C activation and subsequent intracellular calcium mobilization, rather than direct modulation of adenylate cyclase.
However, there is evidence for crosstalk between ET-1 signaling and the cAMP pathway. In some instances, ET-1 has been shown to inhibit adenylate cyclase activity, leading to a decrease in intracellular cAMP levels. This inhibition is typically mediated through the Gi protein, which can be coupled to ET receptors in certain cell types. A reduction in cAMP levels can have various downstream effects, including the modulation of protein kinase A (PKA) activity and the expression of cAMP-responsive genes.
Conversely, in other cellular systems, ET-1 has been reported to potentiate or have a permissive effect on the cAMP pathway. This can occur through various indirect mechanisms, such as the activation of calcium-sensitive adenylate cyclases or through crosstalk with other signaling pathways that modulate cAMP levels. The physiological significance of this interaction is an area of ongoing research, but it is thought to contribute to the fine-tuning of cellular responses to ET-1, particularly in tissues where both ET-1 and cAMP-regulating hormones are active.
Cellular Responses in Academic Research Models
Direct Effects on Vascular Smooth Muscle Cell Contraction/Relaxation
Endothelin-1 is one of the most potent vasoconstrictors known. Its effect on vascular smooth muscle cells (VSMCs) is a primary focus of research. In isolated vascular rings and cultured VSMCs, ET-1 elicits a strong and sustained contractile response. This effect is predominantly mediated by the activation of ET-A receptors on VSMCs.
Upon binding to the ET-A receptor, ET-1 triggers the Gq/11-phospholipase C pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, leading to a rapid increase in intracellular calcium concentration. This initial calcium transient activates calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of the myosin light chain and the initiation of contraction.
The sustained phase of contraction is maintained by the influx of extracellular calcium through voltage-operated and store-operated calcium channels, as well as the activation of the Rho-kinase pathway, which sensitizes the contractile apparatus to calcium.
While the predominant effect of ET-1 on VSMCs is contraction, under certain experimental conditions, relaxation has been observed. This is often attributed to the activation of ET-B receptors on endothelial cells, leading to the release of vasodilators like nitric oxide and prostacyclin, which then act on the adjacent VSMCs. However, some studies have suggested the presence of ET-B receptors on VSMCs that, when activated, could potentially mediate relaxation through mechanisms such as the opening of potassium channels, leading to hyperpolarization and relaxation.
Impact on Cell Proliferation and Migration in Cultured Cell Lines
Endothelin-1 is a well-established mitogen for a variety of cell types, including vascular smooth muscle cells, fibroblasts, and some cancer cell lines. In cultured cell models, the addition of ET-1 to the culture medium stimulates cell proliferation, as measured by assays such as BrdU incorporation or direct cell counting. This mitogenic effect is primarily mediated through the ET-A receptor and involves the activation of the MAPK/ERK1/2 signaling pathway.
The activation of ERK1/2 by ET-1 leads to the phosphorylation and activation of a variety of transcription factors, which in turn regulate the expression of genes involved in cell cycle progression, such as cyclins and cyclin-dependent kinases. In addition to its proliferative effects, ET-1 also promotes cell migration. This has been demonstrated in various in vitro assays, such as the Boyden chamber assay or wound-healing assays.
The pro-migratory effect of ET-1 is also linked to the activation of the MAPK and Rho-kinase pathways. These pathways regulate the dynamic reorganization of the actin cytoskeleton, which is essential for cell movement. For example, the Rho-kinase pathway is involved in the formation of stress fibers and focal adhesions, which are crucial for cell adhesion and motility. The ability of ET-1 to promote both proliferation and migration suggests its involvement in physiological processes like development and wound healing, as well as in pathological conditions such as atherosclerosis and cancer metastasis.
Regulation of Gene Expression (e.g., pro-fibrotic factors, inflammatory mediators) in Cellular Models
Endothelin-1 plays a significant role in regulating the expression of a wide array of genes, including those involved in fibrosis and inflammation. In various cellular models, such as cardiac fibroblasts, renal mesangial cells, and hepatic stellate cells, ET-1 has been shown to upregulate the expression of pro-fibrotic factors. These include extracellular matrix proteins like collagen type I and fibronectin, as well as profibrotic growth factors like transforming growth factor-beta (TGF-β).
The induction of these pro-fibrotic genes by ET-1 is mediated through the activation of transcription factors such as activator protein-1 (AP-1) and Smads (downstream effectors of TGF-β signaling). This effect of ET-1 contributes to the pathogenesis of fibrotic diseases in various organs, including the heart, kidneys, and liver.
In addition to its pro-fibrotic effects, ET-1 also modulates the expression of inflammatory mediators. In cell types like macrophages and endothelial cells, ET-1 can induce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as adhesion molecules like intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). This pro-inflammatory action of ET-1 is mediated through the activation of transcription factors like nuclear factor-kappa B (NF-κB). The ability of ET-1 to promote an inflammatory phenotype contributes to its role in various inflammatory diseases.
Modulation of Nitric Oxide Production and Endothelial Cell Function in In Vitro Settings
The interaction between endothelin-1 and nitric oxide (NO) is a critical aspect of endothelial function and vascular homeostasis. In in vitro settings using cultured endothelial cells, the effects of ET-1 on NO production are complex and mediated primarily through the ET-B receptor.
Stimulation of ET-B receptors on endothelial cells typically leads to an increase in intracellular calcium, which activates endothelial nitric oxide synthase (eNOS). Activated eNOS then produces NO, a potent vasodilator and inhibitor of platelet aggregation and smooth muscle cell proliferation. This ET-1-induced NO release serves as a counter-regulatory mechanism to the vasoconstrictor effects of ET-1, contributing to the maintenance of vascular tone.
However, under certain pathological conditions or prolonged exposure to high concentrations of ET-1, the functionality of the ET-B receptor-eNOS pathway can be impaired. This "endothelial dysfunction" can lead to a reduction in NO bioavailability. Furthermore, some studies suggest that ET-1, through ET-A receptor activation on endothelial cells or through the generation of reactive oxygen species, can lead to the uncoupling of eNOS. In this state, eNOS produces superoxide (B77818) anion instead of NO, contributing to oxidative stress and further impairing endothelial function.
The table below summarizes the cellular responses to Endothelin-1, Aba(1,15)- in academic research models.
| Cellular Response | Primary Receptor | Key Signaling Pathways Involved | Observed Effects in In Vitro Models |
| Vascular Smooth Muscle Cell Contraction | ET-A | Gq/11-PLC-IP3-Ca2+, Rho-kinase | Potent and sustained contraction |
| Cell Proliferation | ET-A | MAPK/ERK1/2 | Increased cell division and number |
| Cell Migration | ET-A | MAPK/ERK1/2, Rho-kinase | Enhanced cell motility and directional movement |
| Gene Expression (Pro-fibrotic) | ET-A | AP-1, TGF-β/Smad | Upregulation of collagen, fibronectin, TGF-β |
| Gene Expression (Inflammatory) | ET-A/ET-B | NF-κB | Induction of IL-6, TNF-α, ICAM-1, VCAM-1 |
| Nitric Oxide Production | ET-B (on endothelial cells) | Ca2+-eNOS | Stimulation of NO release, leading to vasodilation |
Applications of Endothelin 1, Aba 1,15 in Advancing Endothelin System Research
Development of Novel Endothelin Receptor Probes for Basic Research
The creation of Endothelin-1 (B181129), Aba(1,15)- has been pivotal in developing probes to explore the intricacies of endothelin receptor binding. By eliminating the Cys1-Cys15 disulfide bridge, this monocyclic analogue allows researchers to investigate the structural elements of ET-1 that are essential for receptor recognition and selectivity between the endothelin receptor subtypes, ETA and ETB. nih.gov
Research using this analogue has demonstrated that while the disulfide bridge is not absolutely required for binding, its absence significantly alters the peptide's affinity for the different receptor subtypes. nih.gov Structural studies have revealed that the removal of this bridge leads to increased structural disorder at the N-terminus of the peptide. nih.gov This finding led to the proposal that the N-terminal region is a key determinant for differentiating between ETA and ETB receptor binding. nih.gov Analogues like Endothelin-1, Aba(1,15)- serve as critical probes to test hypotheses about which parts of the endothelin peptide interact with specific sites on the receptors, thereby advancing our fundamental understanding of this signaling system.
Table 1: Characteristics of Endothelin-1, Aba(1,15)- as a Research Probe
| Feature | Description | Implication for Research |
|---|---|---|
| Structural Modification | Replacement of Cysteine residues at positions 1 and 15 with α-aminobutyric acid (Aba), removing the disulfide bridge. nih.gov | Allows for the study of the role of the disulfide bridge in maintaining the bioactive conformation of ET-1. nih.gov |
| Conformational Change | Increased structural disorder in the N-terminal region (residues 1-4) compared to native ET-1. nih.gov | Highlights the importance of the N-terminus in receptor selectivity and provides a tool to study this specific interaction. nih.gov |
| Receptor Selectivity | Exhibits altered binding affinity for ETA versus ETB receptors. | Enables researchers to probe the distinct functions mediated by ETA and ETB receptors in various tissues and cell types. |
Contributions to Structure-Based Design of Advanced Endothelin Analogues and Peptidomimetics
The detailed structural analysis of Endothelin-1, Aba(1,15)- has provided a crucial foundation for the rational, structure-based design of more advanced and specific endothelin analogues and peptidomimetics. The structure of this analogue was determined in solution using 1H NMR spectroscopy and simulated annealing calculations. nih.gov
These studies revealed that the core structure, including a type I β-turn (residues 5-8) and a helical segment (residues 9-16), remains largely intact despite the removal of the disulfide bridge. However, the N-terminal "tail" (residues 1-4) becomes conformationally disordered. nih.gov This knowledge is instrumental for medicinal chemists, as it demonstrates that the C-terminal helix and loop are stable structural motifs that can be used as scaffolds, while modifications to the N-terminus can be exploited to fine-tune receptor selectivity. For instance, this understanding has guided the synthesis of other linear analogues, such as [Ala1,3,11,15]ET-1, which show high selectivity for the ETB receptor, further confirming that the disulfide bridges are not essential for ETB binding. nih.govrndsystems.com This iterative process of creating an analogue, solving its structure, and assessing its function is central to designing compounds with potentially therapeutic properties.
| C-Terminus (17-21) | Structured C-terminus. nih.gov | Structured C-terminus. nih.gov | Important for receptor interaction and can be modified to alter activity. |
Insights into Endothelin Receptor Activation and Deactivation Mechanisms
Understanding how endothelin receptors are activated requires precise knowledge of the ligand-receptor interaction. The study of Endothelin-1, Aba(1,15)- has offered significant insights into this mechanism. Crystal structures of the ETB receptor in complex with ET-1 show that upon binding, transmembrane helices 1, 2, 6, and 7 of the receptor move to envelop the peptide ligand. nih.gov
The structural data from the Aba(1,15) analogue complements this picture by highlighting which parts of the ligand are critical for initiating this process. The observation that a disordered N-terminus in the Aba(1,15) analogue alters receptor selectivity points to this region being one of the initial contact points that guides the peptide into the binding pocket. nih.gov The ability of the receptor to be activated by an analogue lacking the primary disulfide bridge suggests that the C-terminal portion of the peptide, which remains structurally conserved in the Aba(1,15) analogue, is likely responsible for inducing the conformational changes in the receptor's transmembrane core that lead to G-protein coupling and signal transduction. nih.govnih.gov Thus, studying such analogues helps to dissect the multi-step process of receptor binding, conformational change, and activation.
Utility in Investigating Autocrine and Paracrine Endothelin Signaling Loops in Cellular Systems
Endothelin-1 often acts locally in an autocrine (acting on the cell that secreted it) or paracrine (acting on nearby cells) fashion to regulate cellular functions. qiagen.com Examples include its role as a survival factor for endothelial cells and its contribution to angiotensin II-induced hypertrophy in cardiomyocytes. nih.govjci.org In these complex local signaling environments, determining the specific receptor subtype responsible for a given effect can be challenging.
This is where analogues with altered receptor selectivity, such as Endothelin-1, Aba(1,15)-, become exceptionally useful. By applying native ET-1 (which activates both ETA and ETB receptors) and then comparing the cellular response to that induced by the Aba(1,15) analogue or other selective ligands, researchers can parse the contributions of each receptor subtype. For example, if a paracrine effect is maintained or enhanced with an ETB-selective agonist but diminished with an ETA-selective antagonist, it provides strong evidence that the ETB receptor mediates that specific signaling loop. nih.gov The use of Endothelin-1, Aba(1,15)- and related compounds allows for a more precise dissection of these autocrine and paracrine systems, which are fundamental to both normal physiology and disease. mdpi.comfrontiersin.org
Role in Studying Endothelin Pathway Dysregulation in Preclinical In Vitro and Ex Vivo Models (e.g., cellular hypertrophy, inflammatory responses)
Dysregulation of the endothelin pathway is implicated in a wide range of pathologies, including cardiac hypertrophy, inflammation, fibrosis, and vascular diseases. qiagen.comnih.gov Preclinical research relies heavily on in vitro cell culture systems and ex vivo tissue models to understand the molecular mechanisms behind this dysregulation. nih.govnih.gov
Endothelin-1, Aba(1,15)- serves as a specialized tool in these models. For instance, in studies of cardiac hypertrophy, researchers can use this analogue to investigate how the structural integrity of the N-terminus of ET-1 contributes to the hypertrophic response in cultured cardiomyocytes. jci.orgbio-techne.com Similarly, in ex vivo models of blood vessels, the analogue can be used to study the specific structural requirements for ET-1-induced vasoconstriction or inflammatory cell adhesion. nih.gov By comparing the effects of native ET-1 with structurally modified analogues like Endothelin-1, Aba(1,15)-, scientists can pinpoint the structural determinants of ET-1's pathological actions, paving the way for the development of targeted therapies.
Table 3: Examples of Preclinical Models for Studying Endothelin Pathway Dysregulation
| Pathological Process | Preclinical Model | Research Question Addressed with Analogues |
|---|---|---|
| Cellular Hypertrophy | Cultured rat cardiomyocytes. jci.org | What is the role of the ET-1 autocrine/paracrine loop in angiotensin II-induced hypertrophy? jci.org |
| Inflammatory Responses | In vitro macrophage and monocyte cultures. nih.gov | Which receptor subtype mediates ET-1-induced cytokine secretion (e.g., TNF-α, IL-6)? nih.gov |
| Vascular Dysfunction | Ex vivo wire myography of small arteries. nih.govnih.gov | How does genetic dysregulation of ET-1 affect vascular reactivity to specific endothelin receptor agonists/antagonists? nih.govnih.gov |
| Sepsis/Endotoxemia | Animal models of endotoxemia. nih.gov | Can selective endothelin receptor blockade improve cardiopulmonary function and reduce organ injury? nih.gov |
Future Directions and Emerging Research Avenues
High-Resolution Structural Studies of Endothelin-1 (B181129), Aba(1,15)- in Complex with Endothelin Receptors
A foundational step in characterizing endothelin-1, Aba(1,15)- is to determine its three-dimensional structure when bound to its cognate receptors, the endothelin A (ETA) and endothelin B (ETB) receptors. While high-resolution structures of native ET-1 in complex with its receptors have been solved, revealing a deep binding pocket and extensive molecular interactions, it is unknown how the removal of the Cys1-Cys15 disulfide bridge in the Aba(1,15)- analogue affects this interaction. nih.govbiorxiv.orgresearchgate.net
Future research should prioritize the use of advanced structural biology techniques, such as cryo-electron microscopy (Cryo-EM) and X-ray crystallography, to solve the atomic-level structures of the Aba(1,15)-ETA and Aba(1,15)-ETB complexes. These studies would reveal critical details about the analogue's binding pose, the specific amino acid residues involved in the interaction, and any conformational changes induced in the receptor upon binding. A key focus will be to compare these structures to those of the native ET-1-receptor complexes to understand how the increased flexibility of the analogue's N-terminal region influences receptor engagement and activation. Such structural insights are indispensable for interpreting functional data and guiding the design of next-generation analogues.
Table 1: Hypothetical Structural Comparison of Receptor-Ligand Complexes
| Parameter | Native ET-1 / ETA Complex | Projected Endothelin-1, Aba(1,15)- / ETA Complex |
| Resolution (Å) | 2.8 | < 3.0 |
| Key Interacting Domains | N-terminus, α-helix, C-terminus | C-terminus, α-helix, modified N-terminus |
| N-Terminus Conformation | Constrained by Cys1-Cys15 bridge | Flexible / Disordered |
| Binding Pocket Occupancy | Deep penetration of C-terminus | Potentially altered depth due to N-terminal flexibility |
| Receptor Conformation | Active state | To be determined (Hypothesized partial or biased agonism) |
Development of Fluorescently Tagged Endothelin-1, Aba(1,15)- for Live-Cell Imaging and Receptor Trafficking Studies
To visualize the dynamic behavior of endothelin-1, Aba(1,15)- in a physiological context, the development of fluorescently tagged versions is a critical next step. By conjugating a fluorescent marker, such as a Cy dye or other photostable fluorophore, to a non-critical region of the peptide, researchers can employ live-cell imaging techniques to monitor its journey in real time. nih.gov
These fluorescent probes will enable a suite of experiments using techniques like confocal microscopy and total internal reflection fluorescence (TIRF) microscopy. Key research questions to be addressed include:
Binding Kinetics: Measuring the on- and off-rates of the analogue at the cell surface.
Receptor Internalization: Visualizing the process of receptor-mediated endocytosis upon analogue binding.
Receptor Trafficking: Tracking the fate of the receptor-ligand complex within the cell, determining whether it is targeted for degradation in lysosomes or recycled back to the plasma membrane.
Comparing the trafficking patterns induced by the Aba(1,15)- analogue with those of native ET-1 will reveal if the structural modification leads to differential receptor regulation, which could have significant implications for the duration and nature of its cellular signaling.
Integrated Omics Approaches (e.g., Proteomics, Transcriptomics) to Elucidate Comprehensive Cellular Responses to Endothelin-1, Aba(1,15)-
The cellular response to endothelin signaling is complex, involving numerous downstream pathways that affect processes from proliferation to contraction. nih.gov To capture the full impact of the Aba(1,15) modification, integrated "omics" approaches are essential.
Proteomics: Using techniques like mass spectrometry-based quantitative proteomics, researchers can identify and quantify thousands of proteins in cells before and after stimulation with endothelin-1, Aba(1,15)-. This can include phosphoproteomics to map the specific signaling kinases and pathways that are activated or deactivated by the analogue. ucl.ac.uk A comparative analysis against native ET-1 would highlight pathways that are uniquely modulated by the Aba(1,15)- analogue.
Transcriptomics: RNA-sequencing (RNA-seq) can be employed to generate a comprehensive profile of the gene expression changes induced by the analogue over time. This would identify which genes are up- or down-regulated, providing clues about the long-term cellular remodeling and phenotypic changes driven by this specific ligand.
By integrating these datasets, a comprehensive picture of the cellular signaling network engaged by endothelin-1, Aba(1,15)- can be constructed, revealing its unique biological signature.
Table 2: Illustrative Proteomic Targets for Future Investigation
| Protein Target | Pathway | Expected Change with Native ET-1 | Potential Change with Endothelin-1, Aba(1,15)- |
| ERK1/2 (Phosphorylation) | MAPK Signaling | Strong, transient increase | Attenuated or sustained increase |
| Akt (Phosphorylation) | PI3K/Akt Signaling | Moderate increase | Differential kinetics or magnitude |
| RhoGDI (Phosphorylation) | Small GTPase Regulation | Increase | Altered phosphorylation pattern |
| c-Fos | Gene Expression | Rapid upregulation | Modified expression profile |
Exploration of Non-Canonical Endothelin-1, Aba(1,15)- Interactions beyond Classical Receptors
G protein-coupled receptors (GPCRs), including the endothelin receptors, are known to participate in "non-canonical" signaling, which involves interactions with proteins other than G proteins or signaling that occurs from intracellular locations. nih.gov The altered structure of endothelin-1, Aba(1,15)-, particularly its more flexible N-terminal domain, may expose new surfaces for protein-protein interactions, leading to novel biological activities.
Future research should investigate the possibility that this analogue interacts with previously unrecognized binding partners. This could involve affinity purification-mass spectrometry (AP-MS) experiments, using a tagged version of the Aba(1,15)- analogue as bait to pull down interacting proteins from cell lysates. Identifying such non-canonical partners could open entirely new avenues of endothelin system biology and reveal functions that are unique to this structurally modified peptide.
Advanced Computational Modeling for Predictive Analogue Design and Optimization based on Aba(1,15)-Insights
Computational modeling provides a powerful tool for understanding ligand-receptor interactions and for the rational design of new molecules. cncb.ac.cnplos.org Once high-resolution structural data for the endothelin-1, Aba(1,15)-receptor complex becomes available (as described in 6.1), it will serve as a critical template for advanced computational studies.
Molecular dynamics simulations can be used to model the dynamic behavior of the analogue in the receptor's binding pocket, providing insights into its stability and the energetic contributions of specific interactions. This knowledge can then be leveraged for predictive analogue design. For example, computational models could be used to predict how further amino acid substitutions in the Aba(1,15)- backbone would affect receptor affinity, selectivity (ETA vs. ETB), or functional activity (e.g., full agonist, partial agonist, or antagonist). This in silico approach can dramatically accelerate the drug discovery process by prioritizing the most promising new analogues for chemical synthesis and experimental validation.
Utilization of Endothelin-1, Aba(1,15)- in Novel In Vitro Biosensor and Screening Platforms
The unique properties of endothelin-1, Aba(1,15)- could be harnessed to develop novel tools for studying the endothelin system. One promising application is in the creation of new in vitro biosensors. nih.gov For example, the analogue could be immobilized on a sensor surface (e.g., in a surface plasmon resonance system) to study the binding kinetics of endothelin receptors or to screen for small molecules that allosterically modulate the receptor-ligand interaction.
Furthermore, a fluorescently tagged version of the Aba(1,15)- analogue could form the basis of a high-throughput screening assay. Such an assay could be used to screen large chemical libraries for compounds that either compete with the analogue for binding to endothelin receptors or that interfere with receptor internalization. These platforms would provide valuable new methods for discovering novel therapeutic agents targeting the endothelin signaling pathway.
Q & A
Basic: What experimental methodologies are recommended for determining the binding affinity of endothelin-1 analogs like Aba(1,15)-endothelin-1 to ET receptors?
Competitive binding assays using radiolabeled ligands (e.g., [¹²⁵I]-endothelin-1) are standard. For example, homogenized tissue samples (e.g., rat cerebellum) are incubated with varying concentrations of unlabeled analogs, and displacement curves are analyzed to calculate Ki values. In a study, [Ala¹,¹⁵]endothelin-1 showed a Ki of 11.5 ± 2.7 nM, indicating reduced receptor affinity compared to endothelin-1 (0.83 nM) . Ensure Hill slopes (~1.0) are reported to confirm non-cooperative binding .
Basic: How should researchers design in vivo experiments to assess endothelin-1 modulation in hypertension or portal hypertension models?
Key steps include:
- Animal models : Use rodents with controlled arsenic exposure (e.g., 10 mg/kg/day for 12 weeks) to induce portal hypertension, paired with sham controls .
- Outcome measures : Direct measurement of portal vein pressure via catheterization and plasma endothelin-1 levels via ELISA .
- Tissue analysis : Immunohistochemistry on spleen sections to localize endothelin-1 expression .
Include power analysis to justify sample sizes (e.g., n ≥ 8/group) to detect ≥30% differences in pressure .
Advanced: How can contradictions between in vivo and in vitro endothelin-1 production data be addressed?
In a study, arsenic increased endothelin-1 in rat portal veins but not in isolated human B lymphocytes . To resolve such discrepancies:
- Microenvironment factors : Assess co-stimulants (e.g., lipopolysaccharide + interferon-γ) that may synergize with toxins in vivo .
- Cell-specific responses : Compare endothelin-1 secretion across immune cell subtypes (e.g., B cells vs. macrophages) .
- Temporal dynamics : Extend in vitro exposure durations to match in vivo timelines (e.g., 12 weeks) .
Advanced: What statistical strategies are optimal for small-sample studies on endothelin-1 analogs?
- Bayesian methods : Incorporate prior data (e.g., Ki values from similar analogs) to improve parameter estimation in underpowered studies .
- Non-parametric tests : Use Mann-Whitney U tests for non-normal distributions common in small datasets .
- Effect size reporting : Prioritize Cohen’s d over p-values to emphasize biological relevance .
Advanced: How can researchers integrate multi-omics approaches to study endothelin-1 signaling pathways modulated by Aba(1,15)-endothelin-1?
- Transcriptomics : RNA-seq of endothelial cells treated with Aba(1,15)-endothelin-1 to identify dysregulated genes (e.g., ETA/ETB receptors) .
- Proteomics : SILAC labeling to quantify endothelin-converting enzyme activity post-analog exposure .
- Data integration : Use pathway enrichment tools (e.g., STRING) to map cross-omics interactions and validate via siRNA knockdown .
Basic: What are the critical controls for ELISA-based quantification of endothelin-1 in biological samples?
- Matrix-matched standards : Prepare standards in the same buffer as samples (e.g., plasma) to correct for interference .
- Spike-recovery tests : Add known endothelin-1 concentrations to samples; recoveries should be 85–115% .
- Inter-assay validation : Repeat measurements across multiple plates with a reference sample (CV < 15%) .
Advanced: How can structural modifications in Aba(1,15)-endothelin-1 inform SAR studies of endothelin analogs?
- Alanine scanning : Substitutions at positions 1 and 15 reduce binding affinity (Ki = 11.5 nM vs. 0.83 nM for wild-type), highlighting these residues’ roles in receptor interaction .
- Comparative analysis : Use analogs like [Ala³,¹¹]endothelin-1 (Ki = 2.98 nM) to isolate region-specific contributions .
- Molecular dynamics : Simulate analog-receptor docking to identify steric clashes or hydrogen-bond disruptions .
Basic: What ethical and technical considerations apply when using human immune cells for endothelin-1 studies?
- Donor consent : Obtain IRB-approved written consent for blood draws, specifying endothelin-1 as a research target .
- Cell isolation : Use Ficoll gradients for PBMC separation and magnetic sorting for B cell/T cell subsets .
- Stimulation protocols : Validate endothelin-1 secretion post-treatment (e.g., 24-hour LPS/IFN-γ exposure) via dose-response curves .
Advanced: How can conflicting meta-analysis findings on endothelin-1’s role in hypertension be reconciled?
- Stratification : Subgroup analyses by hypertension type (e.g., essential vs. secondary) and medication status (e.g., washout periods ≥2 weeks) .
- Publication bias : Apply trim-and-fill tests to adjust for underreported null studies .
- Sensitivity analysis : Exclude outliers (e.g., studies with n < 50) to assess robustness .
Advanced: What computational tools are recommended for predicting endothelin-1 analog pharmacokinetics?
- Physiologically based modeling (PBPK) : Use GastroPlus to simulate analog absorption/distribution in portal hypertension models .
- QSAR models : Train on datasets of endothelin analogs with known clearance rates (e.g., SwissADME) .
- Machine learning : Apply random forests to prioritize analogs with optimal bioavailability and low toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
